4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
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Overview
Description
4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes an ethyl group at the 4-position, a phenylpropanoyloxy group at the 7-position, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the esterification of a chromen-2-one derivative with a phenylpropanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl and phenylpropanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds have similar structures but different substituents, leading to variations in their biological activities and applications.
Benzofuran and benzoxazol derivatives: These compounds share structural similarities with chromen-2-one derivatives and exhibit comparable biological activities.
Properties
Molecular Formula |
C20H18O4 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-ethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
InChI |
InChI=1S/C20H18O4/c1-3-14-11-19(21)24-18-12-16(9-10-17(14)18)23-13(2)20(22)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
InChI Key |
FNUMSBBXAIMFCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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